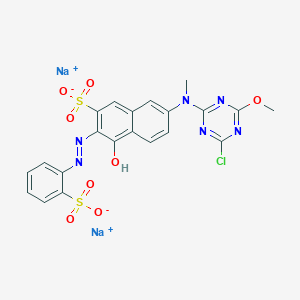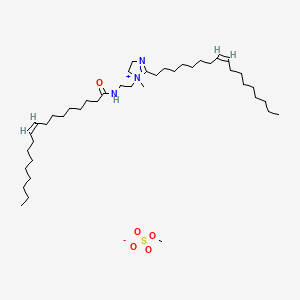![molecular formula C22H16N2O3 B14454683 Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- CAS No. 76244-49-0](/img/structure/B14454683.png)
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- is an organic compound that features a quinazolinone moiety attached to a benzoic acid structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- typically involves the formation of the quinazolinone core followed by its attachment to a benzoic acid derivative. One common method includes the reaction of a Schiff base with mercaptoacetic acid to form the quinazolinone structure, which is then further reacted with benzoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as reflux, vacuum filtration, and hot gravity filtration are often employed to isolate and purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxybenzoic acids under specific conditions.
Reduction: Catalytic hydrogenation or reduction with metals in acid can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are used.
Reduction: Hydrogen gas with a catalyst or reducing metals in acidic conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
Oxidation: Hydroxybenzoic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Quinazolinone derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
76244-49-0 |
|---|---|
Fórmula molecular |
C22H16N2O3 |
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
4-(2-benzyl-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C22H16N2O3/c25-21-18-8-4-5-9-19(18)23-20(14-15-6-2-1-3-7-15)24(21)17-12-10-16(11-13-17)22(26)27/h1-13H,14H2,(H,26,27) |
Clave InChI |
YAEFNUUBWUDNOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Ethynyl-8-methyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14454621.png)

![1,3-Bis[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14454632.png)

![N-(3-bromopropyl)-2-[2-[2-[[(2S,3R)-3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B14454639.png)



![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)


